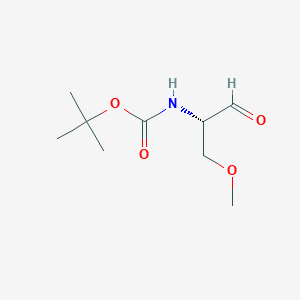
(S)-tert-butyl (1-methoxy-3-oxopropan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-tert-butyl (1-methoxy-3-oxopropan-2-yl)carbamate, also known as BOBC, is a carbamate compound that has shown promising results in various scientific research applications. BOBC is a chiral molecule that can exist in both R and S configurations, with the S configuration being the most commonly used in research.
Applications De Recherche Scientifique
(S)-tert-butyl (1-methoxy-3-oxopropan-2-yl)carbamate has been widely used in scientific research for its ability to inhibit the activity of serine proteases, including thrombin, trypsin, and chymotrypsin. (S)-tert-butyl (1-methoxy-3-oxopropan-2-yl)carbamate has also been shown to be a potent inhibitor of the proteasome, a cellular complex responsible for the degradation of proteins. This inhibition of the proteasome has potential therapeutic applications in cancer treatment.
Mécanisme D'action
(S)-tert-butyl (1-methoxy-3-oxopropan-2-yl)carbamate inhibits the activity of serine proteases and the proteasome by forming a covalent bond with the active site of the enzyme. This covalent bond prevents the enzyme from functioning properly, leading to a decrease in protease activity.
Effets Biochimiques Et Physiologiques
(S)-tert-butyl (1-methoxy-3-oxopropan-2-yl)carbamate has been shown to have anti-inflammatory effects in various in vitro and in vivo models. (S)-tert-butyl (1-methoxy-3-oxopropan-2-yl)carbamate has also been shown to have anti-tumor effects in cancer cell lines and animal models. Additionally, (S)-tert-butyl (1-methoxy-3-oxopropan-2-yl)carbamate has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (S)-tert-butyl (1-methoxy-3-oxopropan-2-yl)carbamate in lab experiments is its high selectivity for serine proteases and the proteasome. This selectivity allows for more precise targeting of these enzymes, leading to more accurate results. However, one limitation of using (S)-tert-butyl (1-methoxy-3-oxopropan-2-yl)carbamate is its potential toxicity to cells and tissues at high concentrations.
Orientations Futures
For (S)-tert-butyl (1-methoxy-3-oxopropan-2-yl)carbamate research include exploring its potential therapeutic applications in cancer treatment and neurodegenerative diseases. Additionally, further studies are needed to determine the safety and toxicity of (S)-tert-butyl (1-methoxy-3-oxopropan-2-yl)carbamate in vivo and its potential side effects. Finally, the development of more efficient synthesis methods for (S)-tert-butyl (1-methoxy-3-oxopropan-2-yl)carbamate could lead to its wider use in scientific research.
Méthodes De Synthèse
(S)-tert-butyl (1-methoxy-3-oxopropan-2-yl)carbamate can be synthesized through a three-step procedure involving the reaction of tert-butyl chloroformate with methyl 3-hydroxypropanoate, followed by the reaction with methylamine. This reaction produces the (S)-tert-butyl (1-methoxy-3-oxopropan-2-yl)carbamate compound in high yields and purity.
Propriétés
Numéro CAS |
145296-43-1 |
|---|---|
Nom du produit |
(S)-tert-butyl (1-methoxy-3-oxopropan-2-yl)carbamate |
Formule moléculaire |
C9H17NO4 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-1-methoxy-3-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-7(5-11)6-13-4/h5,7H,6H2,1-4H3,(H,10,12)/t7-/m1/s1 |
Clé InChI |
LPYDCOMBGHGXAC-SSDOTTSWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](COC)C=O |
SMILES |
CC(C)(C)OC(=O)NC(COC)C=O |
SMILES canonique |
CC(C)(C)OC(=O)NC(COC)C=O |
Synonymes |
Carbamic acid, [(1S)-1-formyl-2-methoxyethyl]-, 1,1-dimethylethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



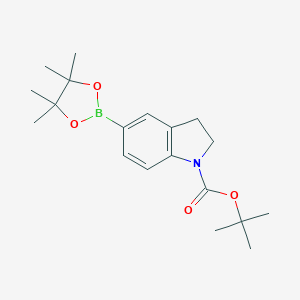
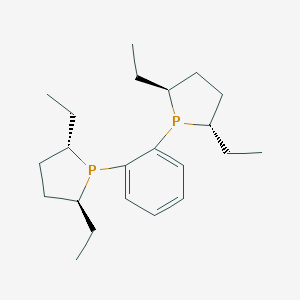
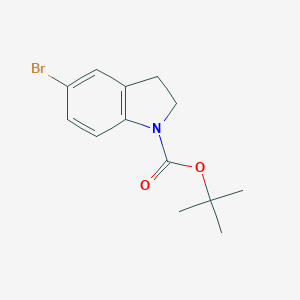
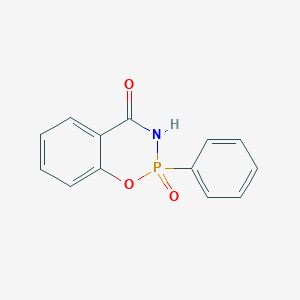
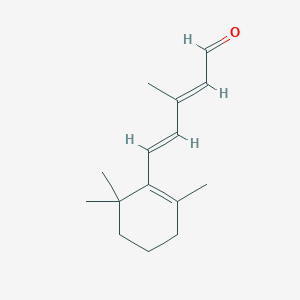
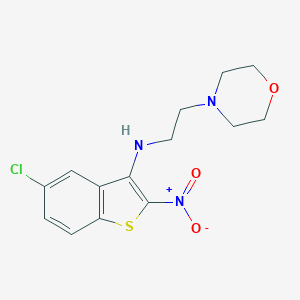
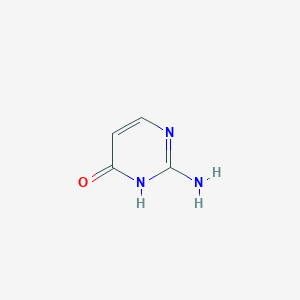
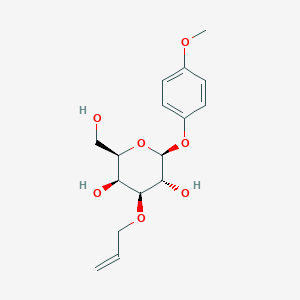
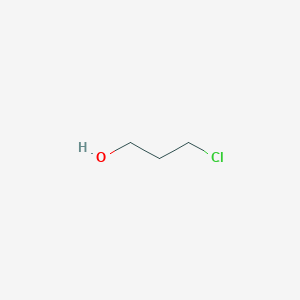
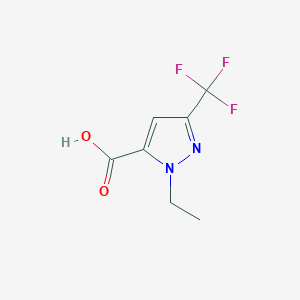
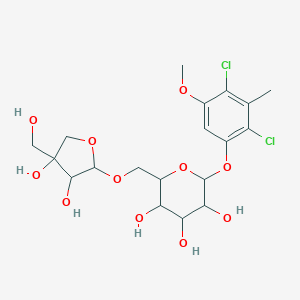
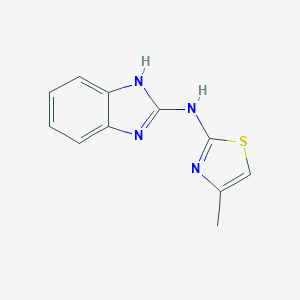
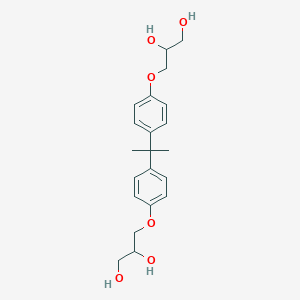
![4-methyl-6-[(1E,3E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]pyran-2-one](/img/structure/B141040.png)